N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
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Overview
Description
“N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine” is a complex organic compound that features a combination of pyrazole, fluorophenyl, thiazole, and pyrrole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine” would likely involve multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling of the thiazole and pyrrole moieties. Typical reaction conditions might include:
Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of Fluorophenyl Group: Electrophilic aromatic substitution or cross-coupling reactions.
Coupling of Thiazole and Pyrrole: Use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrrole rings.
Reduction: Reduction reactions could target the nitrogen-containing rings.
Substitution: The fluorophenyl group could participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple bioactive moieties.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, it might find applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
- N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5S/c1-24(13-17-3-2-9-25(17)19-21-8-10-26-19)12-15-11-22-23-18(15)14-4-6-16(20)7-5-14/h2-11H,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZFAXUQGRSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CN1C2=NC=CS2)CC3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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